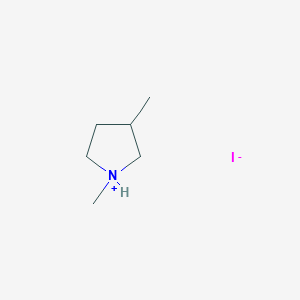
1,3-Dimethylpyrrolidiniumiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylpyrrolidiniumiodide is a quaternary ammonium salt with the molecular formula C6H14IN. It is a derivative of pyrrolidine, where the nitrogen atom is bonded to two methyl groups and an iodide ion. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
1,3-Dimethylpyrrolidiniumiodide can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or acetone, and the product is isolated through crystallization or precipitation .
Industrial production methods often involve the use of microwave irradiation to enhance the reaction rate and yield. This method involves the reaction of pyrrolidine with an α,ω-dibromoalkane in the presence of potassium carbonate, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide .
Chemical Reactions Analysis
1,3-Dimethylpyrrolidiniumiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.
Addition Reactions: It can react with electrophiles to form addition products.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethylpyrrolidiniumiodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 1,3-Dimethylpyrrolidiniumiodide involves its interaction with biological membranes and ion channels. The compound can modulate the activity of ion channels by altering the membrane potential and ion flux. It can also interact with neurotransmitter receptors, affecting their function and signaling pathways .
Comparison with Similar Compounds
1,3-Dimethylpyrrolidiniumiodide can be compared with other quaternary ammonium salts such as:
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- 1,1-Dimethylpyrrolidinium iodide
Compared to these compounds, this compound exhibits unique properties such as higher stability and specific interactions with biological membranes. Its structure allows for greater versatility in chemical reactions and applications .
Properties
Molecular Formula |
C6H14IN |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
1,3-dimethylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C6H13N.HI/c1-6-3-4-7(2)5-6;/h6H,3-5H2,1-2H3;1H |
InChI Key |
CMDQXLJVUYHQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[NH+](C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



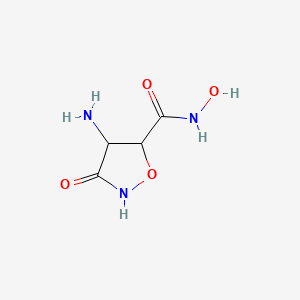
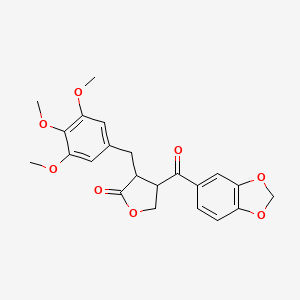
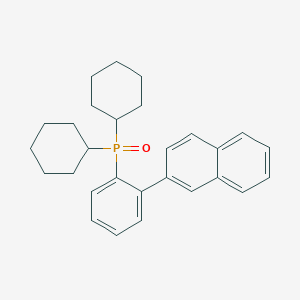
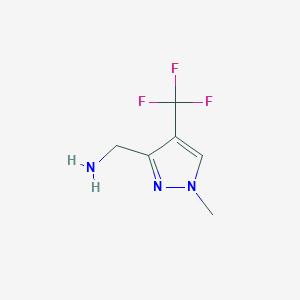
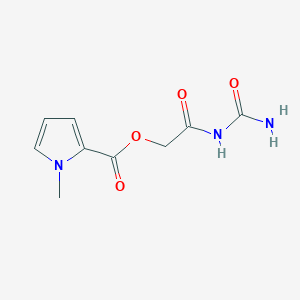
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)
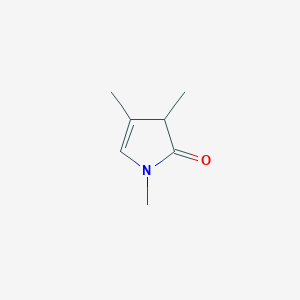
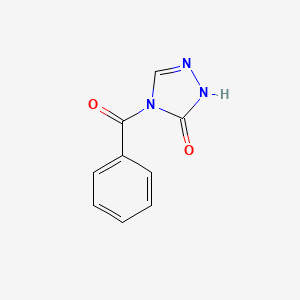
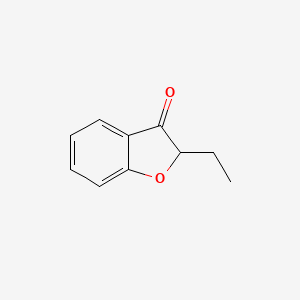
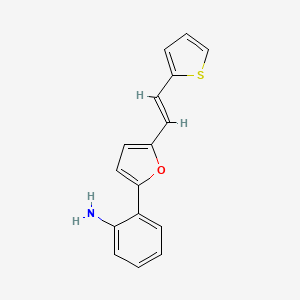
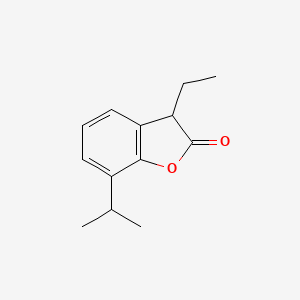

![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
